molecular formula C23H15Cl2F3N2O B3036941 4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole CAS No. 400086-80-8

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Cat. No. B3036941
CAS RN: 400086-80-8
M. Wt: 463.3 g/mol
InChI Key: FFGFOAQGNDGHIJ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Protodeboronation of pinacol boronic esters has been reported as a method for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .


Chemical Reactions Analysis

The compound can undergo a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction . It can also undergo protodeboronation, a process that involves the removal of a boron group from an organic compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.03 . Other physical and chemical properties specific to this compound were not found in the search results.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, pyrazole derivatives are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Future Directions

The compound and its derivatives have potential applications in various fields such as drug discovery, materials science, and agricultural research. They could be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N2O/c24-18-12-7-13-19(25)17(18)14-31-21-20(15-8-3-1-4-9-15)30(16-10-5-2-6-11-16)29-22(21)23(26,27)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFOAQGNDGHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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